

CAS number and molecular structure of Perfluorooct-1-ene

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Compound of Interest

Compound Name: **Perfluorooct-1-ene**

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In-Depth Technical Guide to Perfluorooct-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Perfluorooct-1-ene** (CAS Number: 559-14-8), a fully fluorinated alkene. The document details its molecular structure, physicochemical properties, and synthesis. It also explores the broader context of perfluorinated compounds in drug development, highlighting the unique attributes that fluorine imparts to molecules. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Perfluorooct-1-ene is a perfluoroalkene, a class of compounds where all hydrogen atoms on the carbon backbone have been replaced by fluorine. This substitution confers remarkable properties, including high thermal stability, chemical inertness, and unique electronic characteristics. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering perfluorinated compounds highly resistant to degradation.^[1]

In the context of drug discovery and development, the incorporation of fluorine into organic molecules is a widely used strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.^{[2][3][4]} While **Perfluorooct-1-ene** itself is not a therapeutic

agent, it serves as a valuable fluorinated building block in organic synthesis. Its reactive double bond provides a handle for introducing the perfluorooctyl moiety into more complex molecular architectures.

Molecular Structure and Identification

CAS Number: 559-14-8[\[5\]](#)[\[6\]](#)[\[7\]](#)

Molecular Formula: C₈F₁₆[\[5\]](#)[\[7\]](#)

IUPAC Name: 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene[\[5\]](#)

Synonyms: Perfluoro-1-octene, Hexadecafluoro-1-octene[\[5\]](#)[\[7\]](#)

Molecular Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Perfluorooct-1-ene**.

Property	Value	Reference
Molecular Weight	400.06 g/mol	[5]
Appearance	Colorless liquid	[6]
Boiling Point	105 °C	[6]
Density	1.658 ± 0.06 g/cm ³ (Predicted)	[6]
LogP (Octanol-Water Partition Coefficient)	5.3 (Computed)	[5]

Synthesis of Perfluorooct-1-ene

While a specific detailed experimental protocol for the synthesis of **Perfluorooct-1-ene** is not readily available in the searched literature, a general and common method for the preparation of perfluoroalkenes is through the pyrolysis of the sodium salts of perfluorocarboxylic acids.

General Experimental Protocol: Pyrolysis of Sodium Perfluorononanoate

This protocol is a generalized procedure based on known methods for the synthesis of perfluoroalkenes.

Materials:

- Sodium perfluorononanoate
- Anhydrous sodium carbonate
- High-temperature tube furnace
- Cold trap (e.g., liquid nitrogen or dry ice/acetone bath)
- Vacuum pump
- Distillation apparatus

Procedure:

- A thoroughly dried mixture of sodium perfluorononanoate and anhydrous sodium carbonate is prepared. The sodium carbonate is added to prevent the formation of acidic byproducts.
- The mixture is placed in a pyrolysis tube, which is then connected to a cold trap and a vacuum system.
- The system is evacuated and then heated under vacuum in a tube furnace. The temperature is gradually increased to the decomposition temperature of the sodium salt (typically in the range of 250-350 °C).
- The volatile products, including **Perfluoroct-1-ene**, are collected in the cold trap.
- The collected crude product is then purified by fractional distillation to yield pure **Perfluoroct-1-ene**.

Note: This is a generalized protocol. The optimal reaction conditions, including temperature, pressure, and the ratio of reactants, would need to be determined empirically.

Spectroscopic Data

Detailed experimental spectra for **Perfluorooct-1-ene** are not widely published. However, based on the known spectral properties of perfluoroalkenes, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^{19}F NMR: The ^{19}F NMR spectrum is the most informative for characterizing perfluorinated compounds due to the large chemical shift dispersion of the ^{19}F nucleus.^[8] The spectrum of **Perfluorooct-1-ene** would be complex, with distinct signals for the fluorine atoms at the double bond and along the perfluoroalkyl chain. The vinylic fluorines would appear at a characteristic chemical shift, and the signals for the CF_2 , and CF_3 groups would also be resolved.
- ^{13}C NMR: The ^{13}C NMR spectrum would show signals for the eight carbon atoms. The carbons of the double bond would be significantly deshielded. Coupling between carbon and fluorine ($^1\text{J}_{\text{CF}}$, $^2\text{J}_{\text{CF}}$, etc.) would lead to splitting of the carbon signals, providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of **Perfluorooct-1-ene** would be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of $1100\text{-}1300\text{ cm}^{-1}$. A weaker band corresponding to the C=C double bond stretch would also be expected, though its intensity may be diminished due to the symmetry of the perfluorinated environment.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M^+) at m/z 400. The fragmentation pattern would be characterized by the loss of CF_3 and other perfluoroalkyl fragments.

Reactivity and Applications in Synthesis

The double bond in **Perfluorooct-1-ene** is electron-deficient due to the strong electron-withdrawing effect of the perfluoroalkyl groups. This makes it susceptible to nucleophilic attack. This reactivity is a key feature for its application as a building block in organic synthesis.

Nucleophilic Vinylic Substitution

Perfluorooct-1-ene can undergo nucleophilic vinylic substitution reactions where a nucleophile replaces one of the vinylic fluorine atoms. This allows for the introduction of various functional groups at the terminus of the perfluoroalkyl chain.

Cycloaddition Reactions

The electron-deficient double bond of **Perfluorooct-1-ene** can participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to form fluorinated cyclic and heterocyclic compounds. These structures are of significant interest in medicinal chemistry.

Role in Drug Development

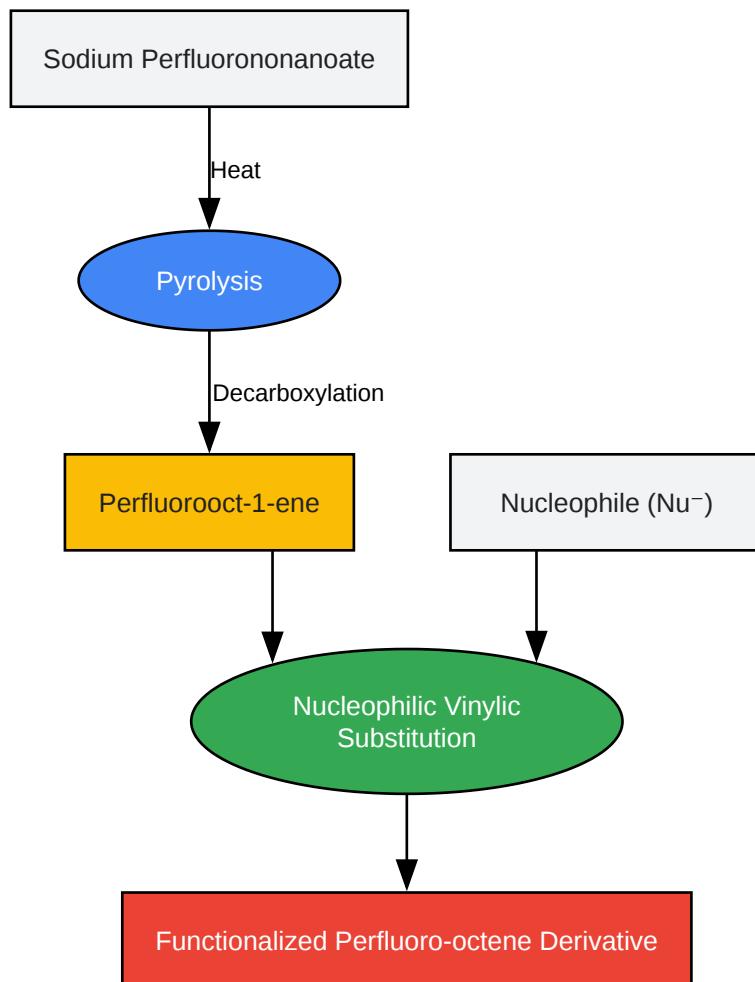
While there are no direct applications of **Perfluorooct-1-ene** as a drug, its role as a synthon for introducing the perfluorooctyl group is significant. The presence of a long perfluoroalkyl chain can dramatically alter the physicochemical properties of a molecule, including:

- Increased Lipophilicity: This can enhance membrane permeability and absorption.[\[3\]](#)
- Metabolic Stability: The strong C-F bonds are resistant to enzymatic degradation, which can prolong the half-life of a drug.[\[4\]](#)
- Conformational Control: The rigid nature of the perfluoroalkyl chain can influence the overall conformation of a molecule, potentially leading to improved binding to a biological target.

The synthesis of novel fluorinated compounds using building blocks like **Perfluorooct-1-ene** is an active area of research in the development of new pharmaceuticals and agrochemicals.[\[9\]](#)

Logical Workflow: Synthesis and Functionalization of Perfluorooct-1-ene

The following diagram illustrates a general workflow for the synthesis of **Perfluorooct-1-ene** and its subsequent use in the synthesis of a functionalized derivative.



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Synthesis and Functionalization Workflow

Conclusion

Perfluoroct-1-ene is a valuable fluorinated building block with unique properties conferred by its perfluorinated structure. While detailed experimental data is somewhat limited in publicly accessible literature, its synthesis and reactivity follow predictable patterns for perfluoroalkenes. Its utility in organic synthesis, particularly for the introduction of perfluoroalkyl chains, makes it a compound of interest for researchers in drug discovery and materials science who seek to leverage the unique advantages of fluorine chemistry. Further research into the specific reactions and applications of **Perfluoroct-1-ene** is warranted to fully exploit its potential.

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